molecular formula C11H8N2O3 B14267712 Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- CAS No. 137025-12-8

Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl-

Cat. No.: B14267712
CAS No.: 137025-12-8
M. Wt: 216.19 g/mol
InChI Key: GPAQJHPQBICXGP-UHFFFAOYSA-N
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Description

Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is a chemical compound with a complex structure that includes a methanone group attached to a 4-nitrophenyl group and a 1H-pyrrol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The compound can also be synthesized through other methods involving the reaction of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The specific methods and conditions used can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions , and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include 4-aminophenol from the reduction of 4-nitrophenol , and other substituted products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying catalytic reduction reactions.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the compound interacts with reducing agents to form 4-aminophenol . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- include:

Uniqueness

Methanone, (4-nitrophenyl)-1H-pyrrol-3-yl- is unique due to its specific structure, which includes both a methanone group and a 1H-pyrrol-3-yl group

Properties

CAS No.

137025-12-8

Molecular Formula

C11H8N2O3

Molecular Weight

216.19 g/mol

IUPAC Name

(4-nitrophenyl)-(1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C11H8N2O3/c14-11(9-5-6-12-7-9)8-1-3-10(4-2-8)13(15)16/h1-7,12H

InChI Key

GPAQJHPQBICXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC=C2)[N+](=O)[O-]

Origin of Product

United States

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